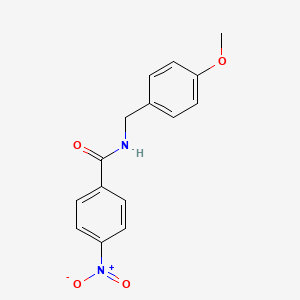

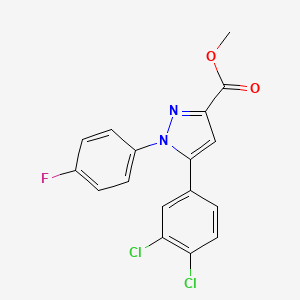

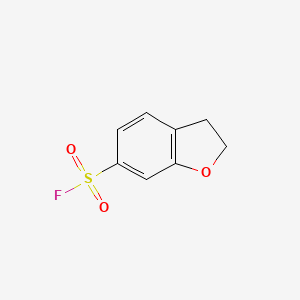

![molecular formula C18H18N4O2 B2385592 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol CAS No. 881432-54-8](/img/structure/B2385592.png)

3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The structure suggests that it has both phenyl and ethoxy groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazine core, with additional groups attached at the 3, 6, and 5 positions. The ethoxyphenyl group would be at the 3 position, the methylphenyl group at the 6 position, and a hydroxyl group at the 5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors like the presence of the polar hydroxyl and ethoxy groups, and the nonpolar phenyl and methyl groups .Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various 1,2,4-triazole derivatives, including those similar to "3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol", and evaluated their antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial potential of novel 1,2,4-triazole derivatives, finding some compounds exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Fandaklı et al. (2012) reported on the antimicrobial activity of Mannich bases derived from 1,2,4-triazol-3-ones, noting good activity against certain microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, & Demirbaş, 2012).

Chemical Synthesis Techniques

The synthesis of compounds structurally related to "3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol" involves complex chemical reactions. Kurasawa et al. (1988) described the transformation of 1,5-benzoxazepines into spirobenzoxazoles, showcasing the versatility of triazine derivatives in synthesizing heterocyclic compounds (Kurasawa, Okiyama, Kamigaki, Kanoh, Takada, & Okamoto, 1988). Salerno et al. (2004) focused on creating 5-phenyl[1,2,4]triazole derivatives as ligands for the 5-HT1A serotonin receptor, indicating the potential for developing novel therapeutic agents (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).

Drug Development and Evaluation

Certain derivatives of "3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol" have been synthesized and evaluated for their potential as anticancer agents. For example, Badrey and Gomha (2012) reported on triazine and triazepine derivatives as potential anti-tumor agents, demonstrating the chemical's versatility in drug development (Badrey & Gomha, 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol” are currently unknown. This compound is structurally similar to other triazine derivatives, which have been found to bind with high affinity to multiple receptors . The specific role of these targets would depend on their biological function and could range from enzymatic activity modulation to signal transduction interference.

Mode of Action

Based on its structural similarity to other triazine derivatives, it may interact with its targets by forming non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions could lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Other triazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazine derivatives may affect a wide range of biochemical pathways, although the specific pathways affected would depend on the compound’s targets.

Result of Action

Given the wide range of biological activities exhibited by other triazine derivatives, the effects could potentially include changes in cell signaling, gene expression, enzymatic activity, and cell proliferation .

properties

IUPAC Name |

3-(4-ethoxyanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-3-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNYPBKGRUFDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

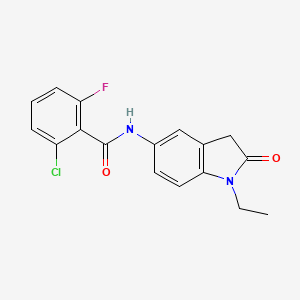

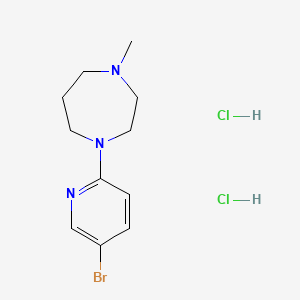

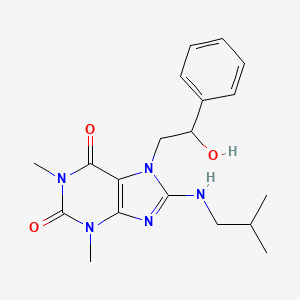

![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)

![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)